

Mass Spectrometry Fragmentation Pattern of Methyl 2-(octyloxy)benzoate: A Mechanistic Technical Guide

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Compound of Interest

Compound Name:	Methyl 2-(octyloxy)benzoate
CAS No.:	255062-85-2
Cat. No.:	B1587629

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Executive Summary

This technical guide provides a comprehensive mechanistic analysis of the Electron Ionization (EI) mass spectrometry fragmentation of **Methyl 2-(octyloxy)benzoate**. Designed for analytical chemists and drug development professionals, this document moves beyond simple peak identification to explore the thermodynamic drivers and kinetic pathways governing the fragmentation.

The fragmentation of this molecule is dominated by two distinct mechanistic phenomena:

- McLafferty-type Rearrangement of the octyl ether chain.
- The "Ortho Effect" characteristic of 1,2-disubstituted aromatic esters.

Structural Context & Physicochemical Properties

Understanding the fragmentation begins with the structural constraints of the analyte.

Property	Value	Context for Mass Spectrometry
IUPAC Name	Methyl 2-(octyloxy)benzoate	Ortho-substituted benzoate ester.
Formula		High carbon count suggests significant isotopic contributions (1).
Molecular Weight	264.36 g/mol	Molecular Ion () at m/z 264.
Key Functional Groups	1. Methyl Ester 2 3 Phenyl Ether 3 2 4 5 Octyl Chain ()	The ether oxygen and ester carbonyl are in an ortho relationship, facilitating specific hydrogen transfer mechanisms.

Experimental Methodology (GC-MS)

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure sufficient thermal stability for the parent ion while maximizing the diagnostic fragment yield.

Protocol: Data Acquisition

- Sample Preparation: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.
- Inlet Conditions: Splitless injection at 250°C. High temperature is required to volatilize the lipophilic octyl chain but must be controlled to prevent thermal degradation prior to ionization.
- Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30m x 0.25mm ID.
- Ionization Source: Electron Impact (EI) at 70 eV.

- Note: 70 eV is the standard potential for library matching (NIST/Wiley). Lower potentials (e.g., 20 eV) may enhance the molecular ion () abundance but will suppress diagnostic lower-mass fragments.
- Scan Range: m/z 40 – 300.

Mechanistic Fragmentation Analysis

The fragmentation of **Methyl 2-(octyloxy)benzoate** is characterized by a "stripping" sequence where the lipophilic tail is removed first, followed by the degradation of the salicylate core.

The Molecular Ion (: m/z 264)

The molecular ion is visible but typically of low intensity (<10% relative abundance). The long alkyl chain adds degrees of freedom that rapidly distribute internal energy, promoting fast fragmentation.

Primary Pathway: Alkene Elimination (The "Ether" Rearrangement)

Transition: m/z 264

m/z 152

The most dominant feature of the spectrum is the loss of the octyl chain. This does not occur via simple homolytic cleavage (which would generate an unstable radical). Instead, it proceeds via a six-membered transition state rearrangement (analogous to the McLafferty rearrangement).^{[6][7]}

- Mechanism: A

-hydrogen from the octyl chain transfers to the ether oxygen (or the ring carbon), leading to the elimination of a neutral 1-octene molecule (

, 112 Da).

- Result: This generates the radical cation of Methyl Salicylate (m/z 152).

- Diagnostic Value: The peak at m/z 152 is often the Base Peak (100% abundance) or a major peak, serving as a marker for the "salicylate core."

Secondary Pathway: The Ortho Effect

Transition: m/z 152

m/z 120

Once the methyl salicylate ion (m/z 152) is formed, the proximity of the hydroxyl group (formed from the ether rearrangement) and the carbomethoxy group (ester) triggers the Ortho Effect.

- Mechanism: The phenolic hydrogen is transferred to the methoxy oxygen of the ester. This facilitates the elimination of a neutral methanol molecule (, 32 Da).
- Result: Formation of a ketene-like ion at m/z 120. This transition (152 120) is pathognomonic for ortho-hydroxy benzoates (salicylates). Meta- or para-isomers do not exhibit this loss of methanol as readily.[8]

Terminal Fragmentation

Transition: m/z 120

m/z 92

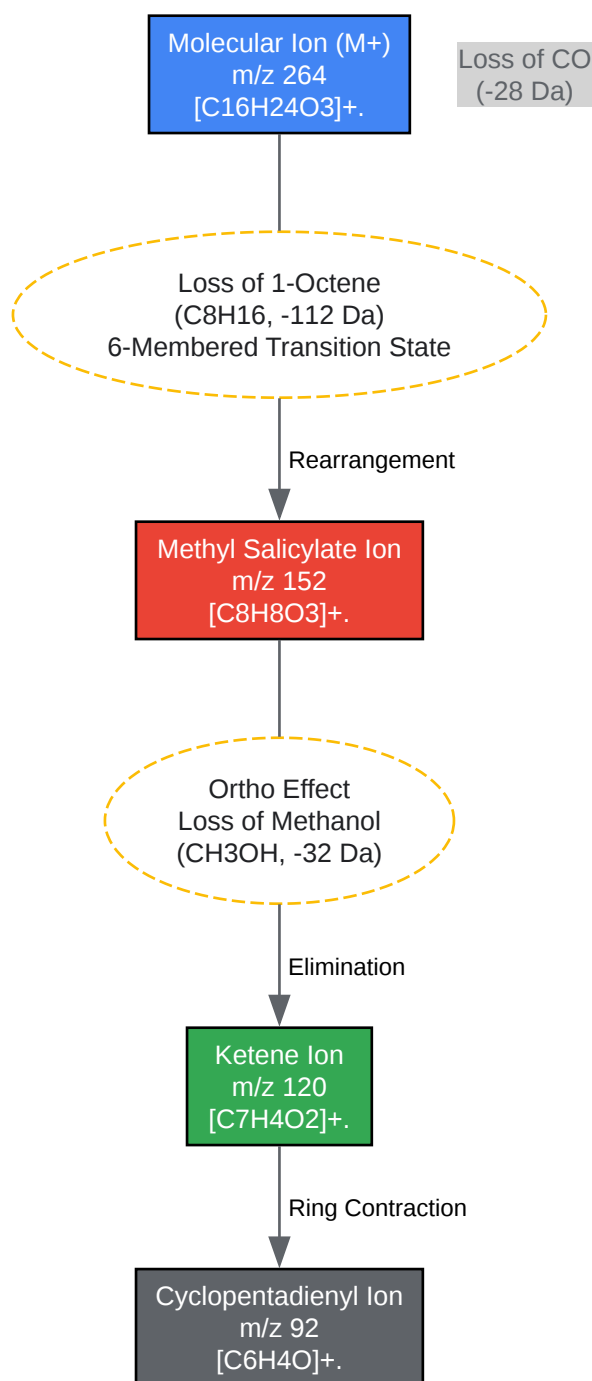
The ion at m/z 120 loses carbon monoxide (CO, 28 Da) to form a cyclopentadienyl radical cation at m/z 92.

Diagnostic Ions Summary

m/z (Mass-to-Charge)	Ion Identity	Mechanism of Formation	Relative Abundance (Est.)
264	Molecular Ion ()	Ionization of parent molecule	Low (<10%)
152	Methyl Salicylate Ion	Loss of Octene () via rearrangement	High / Base Peak
121	Protonated Salicylate	Double H-transfer / Abstraction	Moderate
120	Ketene Ion	Loss of Methanol () from m/z 152 (Ortho Effect)	High
92	Cyclopentadiene Ion	Loss of CO from m/z 120	Moderate
65		Loss of HC CH from m/z 91/92	Low

Visualizing the Fragmentation Pathway[6][9][10][11]

The following diagram illustrates the connectivity and mass losses described above.



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Figure 1: Mechanistic fragmentation tree for **Methyl 2-(octyloxy)benzoate** showing the primary rearrangement of the octyl chain followed by the ortho-effect driven loss of methanol.

References

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